2-Chloro-4-pyrrolidinopyridine
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Overview
Description
2-Chloro-4-pyrrolidinopyridine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound, with a chlorine atom and a pyrrolidine group attached at the 2nd and 4th positions, respectively.
Synthesis Analysis
The synthesis of related pyridine derivatives has been demonstrated in several studies. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound similar to 2-Chloro-4-pyrrolidinopyridine, was synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions, achieving an overall yield of about 62% . Another related compound, 2-chloro-4-aminopyridine, was synthesized from 2-chloropyridine using a green chemistry approach involving N-oxidation, nitration, and reduction, with an impressive yield of 81.3% .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a cobalt(II) complex with 2-amino-4-methylpyridine was solved, revealing mononuclear units and crystallization in the orthorhombic system . Similarly, the crystal structures of hydrogen-bonded compounds of chloranilic acid with various pyridines were determined, showcasing the importance of hydrogen bonding in the crystal packing .
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. The immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker allowed for selective reactions with organometallic reagents, providing access to a library of pyridine-based synthons . Additionally, the displacement of a heterocyclic base from a palladium complex by water or chloride ions was studied, highlighting the complex kinetics involved in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the magnetic properties and FTIR spectra of Co(II) complexes with various methylpyridines were analyzed, showing high-spin cobalt(II) and characteristic CoL2X2 vibrations . The crystal packing and supramolecular interactions of a platinum(II) complex with a bipyridine derivative were also described, emphasizing the role of molecular interactions in the formation of different crystal forms .
Scientific Research Applications
Pyridine-Based Derivatives Synthesis
2-Chloro-5-bromopyridine, closely related to 2-Chloro-4-pyrrolidinopyridine, has been utilized in synthesizing pyridine-based derivatives. This involves immobilizing it on polystyrene via a silicon linker, providing a useful scaffold for efficient reactions with various reagents. This process is significant for creating pyridine-based libraries of synthons and chromophores (Pierrat, Gros, & Fort, 2005).
Mechanism of Action in Catalysis
The mechanism of action of 2-formyl-4-pyrrolidinopyridine (a variant of 2-Chloro-4-pyrrolidinopyridine) as a catalyst for methanolysis of alpha-hydroxy esters has been explored. Contrary to initial beliefs, its activity does not involve nucleophilic catalysis but proceeds via a dioxolanone intermediate (Sammakia & Hurley, 1999).
Lithiation Studies
Investigations into the lithiation of 2-chloropyridine have been conducted to understand the process better. This research is pivotal in synthetic organic chemistry, particularly in functionalizing pyridine derivatives (Gros, Choppin, & Fort, 2003).
Reactive Intermediates in Chemistry
The study of reactive intermediates like 4-methoxy, 4-aryloxy, and 4-thiophenoxy analogues of 2,3-pyridyne, which bear similarities to 2-Chloro-4-pyrrolidinopyridine, has provided insights into their enhanced dienophilicity. This research is crucial for understanding chemical reactions involving pyridine derivatives (Connon & Hegarty, 2004).
Pyridine Derivatives as Ligands
Derivatives of pyridines, including those akin to 2-Chloro-4-pyrrolidinopyridine, have been used as ligands in coordination chemistry. They offer unique advantages and disadvantages compared to other ligands like terpyridines, with applications ranging from luminescent lanthanide compounds to iron complexes with unusual properties (Halcrow, 2005).
Protein Modification and Pharmaceutical Research
4-Halopyridines, closely related to 2-Chloro-4-pyrrolidinopyridine, have been investigated for their use as selective, tunable, and switchable covalent protein modifiers. This has implications for developing chemical probes and pharmaceuticals (Schardon, Tuley, Er, Swartzel, & Fast, 2017).
Catalysis in Organic Chemistry
2-Acyl-4-aminopyridines have been synthesized and used as catalysts for selective methanolysis of esters. This research highlights the role of pyridine derivatives in enhancing selectivity and efficiency in catalytic processes (Sammakia & Hurley, 2000).
Pyridine Derivatives in Chemical Synthesis
A method involving 2-chloro-3-hydroxypyridine, related to 2-Chloro-4-pyrrolidinopyridine, has been developed to synthesize pentaarylpyridine derivatives. These compounds have notable photophysical properties and are potential candidates for developing environment-sensitive probes (Doebelin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAIBOGGBWBGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470375 |
Source
|
Record name | 2-Chloro-4-pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyrrolidinopyridine | |
CAS RN |
874758-84-6 |
Source
|
Record name | 2-Chloro-4-pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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